molecular formula C11H14O B13545065 4-(M-tolyl)butanal

4-(M-tolyl)butanal

Cat. No.: B13545065
M. Wt: 162.23 g/mol
InChI Key: YPHNWUOYJULPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(M-tolyl)butanal is an organic compound with the molecular formula C11H14O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its aromatic ring substituted with a butanal chain, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(M-tolyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, this compound can be produced via the hydroformylation of 4-(M-tolyl)butene. This process involves the addition of a formyl group to the double bond of the butene using a mixture of carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction is conducted under high pressure and moderate temperatures to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 4-(M-tolyl)butanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding carboxylic acid, 4-(M-tolyl)butanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-(M-tolyl)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as 4-(M-tolyl)butylamine when reacted with ammonia or primary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-(M-tolyl)butanoic acid.

    Reduction: 4-(M-tolyl)butanol.

    Substitution: 4-(M-tolyl)butylamine.

Scientific Research Applications

4-(M-tolyl)butanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting aldehyde dehydrogenase enzymes.

    Industry: this compound is employed in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(M-tolyl)butanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The aldehyde group is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it can be metabolized by aldehyde dehydrogenase enzymes, converting it to the corresponding carboxylic acid.

Comparison with Similar Compounds

    2-Methylpropanal: Another branched aldehyde with similar reactivity but different structural properties.

    3-Methylbutanal: Shares the aldehyde functional group but differs in the position of the methyl group on the carbon chain.

    4-Methylpentanal: Similar in structure but with an additional carbon in the chain.

Uniqueness: 4-(M-tolyl)butanal is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity profiles.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-(3-methylphenyl)butanal

InChI

InChI=1S/C11H14O/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7-9H,2-3,6H2,1H3

InChI Key

YPHNWUOYJULPDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.